Technical Whitepaper: Structural Mechanics and Synthetic Utility of 5-(Hydroxymethyl)-5-methylpiperidin-2-one
Technical Whitepaper: Structural Mechanics and Synthetic Utility of 5-(Hydroxymethyl)-5-methylpiperidin-2-one
Executive Summary
As modern drug discovery increasingly prioritizes the reduction of off-target promiscuity and the enhancement of aqueous solubility, the pharmaceutical industry has aggressively shifted toward highly saturated, three-dimensional molecular architectures. 5-(Hydroxymethyl)-5-methylpiperidin-2-one (CAS 1909336-03-3) has emerged as a premier building block in this space. By combining a metabolically stable δ -lactam core with a sterically constrained quaternary stereocenter, this sp3-rich scaffold provides medicinal chemists with precise, directional vectors for pharmacophore mapping and lead optimization.
Structural Architecture & The "Escape from Flatland" Paradigm
The transition from flat, achiral aromatic rings to complex, saturated heterocycles is foundational to the "Escape from Flatland" hypothesis [1]. The structural architecture of 5-(Hydroxymethyl)-5-methylpiperidin-2-one perfectly exemplifies this paradigm:
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High Fraction of sp3 Carbons ( Fsp3 ): With 6 out of 7 carbons being sp3-hybridized ( Fsp3=0.857 ), the molecule possesses a highly three-dimensional topology. This complexity correlates directly with improved clinical success rates by enhancing target selectivity and solubility[1].
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Quaternary Stereocenter (C5): The gem-disubstitution at the C5 position restricts the conformational flexibility of the piperidinone ring, locking it into a preferred chair conformation. This pre-organization reduces the entropic penalty upon target binding, thereby increasing binding affinity.
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Metabolic Stability: Unlike open-chain amides, the δ -lactam core is highly resistant to plasma amidases, ensuring an extended half-life for derived therapeutic candidates.
Physicochemical Profiling & Pharmacophore Mapping
The dual hydrogen-bonding networks of the lactam core and the primary alcohol provide versatile interaction points for target engagement.
Data Integrity Note: Commercial chemical databases frequently list an erroneous SMILES string (CC1(CCC(=O)NC1)CO) for CAS 1909336-03-3, which mathematically resolves to a 5-membered pyrrolidinone core (missing one methylene carbon, C6H11NO2 )[2]. The structurally validated and mathematically correct SMILES for the 6-membered 5-(Hydroxymethyl)-5-methylpiperidin-2-one ( C7H13NO2 ) is O=C1NCC(C)(CO)CC1.
Table 1: Physicochemical and Structural Properties
| Property | Value | Implication for Drug Design |
| CAS Number | 1909336-03-3 | Standardized compound tracking and procurement [3]. |
| Molecular Weight | 143.19 g/mol | Highly efficient lead-like size (Ligand Efficiency > 0.3 achievable)[3]. |
| Molecular Formula | C7H13NO2 | Low lipophilic bulk, favorable for maintaining aqueous solubility[4]. |
| Fraction sp3 ( Fsp3 ) | 0.857 (6/7 carbons) | High 3D complexity; reduces flatland-associated toxicity [1]. |
| H-Bond Donors | 2 (Amide NH, Primary OH) | Facilitates strong, directional interactions with target protein backbones. |
| H-Bond Acceptors | 2 (Amide C=O, Hydroxyl O) | Enhances solubility and enables specific dipole-dipole target engagement. |
| Corrected SMILES | O=C1NCC(C)(CO)CC1 | Enables accurate in silico library generation and molecular docking. |
Synthetic Methodologies: Constructing the Quaternary Center
Synthesizing gem-disubstituted piperidinones requires overcoming significant steric hindrance. A highly effective, self-validating protocol is the reductive amination-lactamization sequence from a functionalized acyclic precursor [5].
Self-Validating Protocol: Reductive Amination & Chemoselective Reduction
Step 1: Imine Formation and Reduction
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Action: To a solution of dimethyl 3-formyl-3-methylhexanedioate in anhydrous methanol, add 10 equivalents of ammonium acetate ( NH4OAc ) and 1.5 equivalents of sodium cyanoborohydride ( NaBH3CN ). Stir at 25°C for 12 hours.
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Causality: NH4OAc acts as a dual-purpose reagent, providing a controlled, slow release of ammonia while buffering the reaction to prevent premature imine hydrolysis [6]. NaBH3CN is selected for its chemoselectivity; it operates efficiently at mildly acidic pH to reduce the transient imine without disturbing the ester functionalities.
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In-Process Validation: Monitor via Thin Layer Chromatography (TLC). The disappearance of the aldehyde precursor (UV active, stains with 2,4-DNP) and the appearance of a highly polar, ninhydrin-positive spot confirms successful primary amine formation.
Step 2: Spontaneous Lactamization
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Action: Heat the reaction mixture to 60°C for 4 hours.
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Causality: The formation of the δ -lactam ring is thermodynamically driven by the Thorpe-Ingold effect [5]. The gem-dimethyl/alkyl substitution at the C3 position of the acyclic precursor restricts conformational degrees of freedom, forcing the newly formed primary amine and the terminal methyl ester into close spatial proximity, drastically lowering the activation energy for cyclization.
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In-Process Validation: Analyze the crude intermediate via 1H NMR. Successful cyclization is confirmed by the disappearance of one ester methoxy singlet (~3.6 ppm) and the emergence of a broad singlet corresponding to the lactam N-H proton (~6.0 ppm).
Step 3: Chemoselective Ester Reduction
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Action: Isolate the lactam ester intermediate. Dissolve in anhydrous THF and cool to 0°C. Add 2.0 equivalents of lithium borohydride ( LiBH4 ) dropwise. Quench with saturated aqueous NH4Cl after 2 hours.
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Causality: LiBH4 is a mild hydride donor that exhibits perfect chemoselectivity in this context. It is nucleophilic enough to reduce the remaining methyl ester to a primary alcohol, but insufficiently reactive to attack the highly resonance-stabilized δ -lactam carbonyl.
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Final Validation: Perform IR spectroscopy on the purified product. The disappearance of the ester carbonyl stretch (~1735 cm−1 ) while retaining the lactam carbonyl stretch (~1660 cm−1 ) and the appearance of a broad O-H stretch (~3300 cm−1 ) validates the synthesis of 5-(Hydroxymethyl)-5-methylpiperidin-2-one.
Synthetic workflow for 5-(Hydroxymethyl)-5-methylpiperidin-2-one via reductive amination.
Derivatization Strategies for Lead Optimization
The primary alcohol at the C5 position serves as an unhindered, versatile handle for late-stage functionalization, allowing medicinal chemists to rapidly generate structure-activity relationship (SAR) data.
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Carboxylic Acid Vector (Oxidation): Oxidation using TEMPO/BAIB yields 5-methyl-2-oxopiperidine-5-carboxylic acid. Causality: TEMPO/BAIB is highly chemoselective for primary alcohols over secondary/tertiary positions, preventing over-oxidation or destructive ring opening.
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Lipophilicity Enhancement (Deoxofluorination): Treatment with DAST (Diethylaminosulfur trifluoride) replaces the hydroxyl with fluorine. Causality: Fluorine acts as a bioisostere for the hydroxyl group, maintaining the steric profile while drastically increasing lipophilicity and blocking metabolic Phase II glucuronidation.
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Linker Extension (Etherification): Alkylation via Williamson ether synthesis (NaH, R-X). Causality: The primary alcohol is sufficiently unhindered to act as a nucleophile, allowing the attachment of hydrophobic tail groups to probe deep binding pockets.
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Basic Amine Generation (Lactam Reduction): Complete reduction of the lactam using LiAlH4 yields 3-(hydroxymethyl)-3-methylpiperidine. Causality: Removing the carbonyl oxygen converts the neutral lactam into a basic piperidine ( pKa∼9.5 ), which can form crucial salt bridges with acidic residues (e.g., Asp/Glu) in target active sites.
Key derivatization pathways for 5-(Hydroxymethyl)-5-methylpiperidin-2-one in lead optimization.
References
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Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. Link
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Ganton, M. D., & Kerr, M. A. (2015). The Synthesis of 5,5-Disubstituted Piperidinones via a Reductive Amination–Lactamization Sequence. Synlett, 26(10), 1437-1440. Link
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Vereshchagin, A. N., et al. (2020). One-pot five-component high diastereoselective synthesis of polysubstituted 2-piperidinones from aromatic aldehydes, nitriles, dialkyl malonates and ammonium acetate. Molecular Diversity, 24(4), 1327-1342. Link
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Sigma-Aldrich. 5-(hydroxymethyl)-5-methylpiperidin-2-one Product Specification (CAS 1909336-03-3). Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5-(hydroxymethyl)-5-methylpiperidin-2-one [cnreagent.com]
- 3. 5-hydroxymethyl-2-furfuraldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 4. 102014-75-5|5-Ethyl-4-hydroxypiperidin-2-one|BLDpharm [bldpharm.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. hse.ru [hse.ru]
